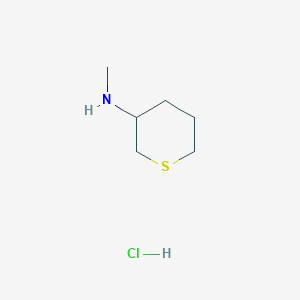

N-methylthian-3-amine hydrochloride

Description

Contextualization within Amine and Sulfur Heterocycle Chemistry

N-methylthian-3-amine hydrochloride is fundamentally an amine and a sulfur heterocycle. Amines are organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms have been replaced by an alkyl or aryl group. mdma.ch They are classified as primary (1°), secondary (2°), or tertiary (3°), based on the number of organic substituents attached to the nitrogen atom. mdma.ch The amine in this compound is a secondary amine, as the nitrogen is bonded to one methyl group and the thiane (B73995) ring. A key characteristic of amines is their basicity, stemming from the lone pair of electrons on the nitrogen atom. wikipedia.org

The "thiane" portion of the molecule refers to a six-membered saturated heterocycle containing a sulfur atom. wikipedia.orgwikipedia.org Thiane, also known as thiacyclohexane, is a colorless liquid with a distinct odor. ontosight.ainih.gov The presence of the sulfur atom in the ring influences the molecule's conformation and reactivity compared to its all-carbon analogue, cyclohexane. Sulfur-containing heterocycles are prevalent in many biologically active molecules and natural products. ontosight.ai The hydrochloride salt form indicates that the basic amine has been reacted with hydrochloric acid to form a more stable, crystalline, and often water-soluble salt. wikipedia.org

Significance as a Molecular Scaffold in Academic Investigations

Molecular scaffolds are core structures of molecules upon which various functional groups can be built to create a library of related compounds. nih.gov This concept is central to medicinal chemistry and drug discovery, as it allows for the systematic exploration of chemical space to identify compounds with desired biological activities. nih.gov While this compound itself is not widely cited as a scaffold, its constituent parts, the thiane ring and the cyclic amine motif, are valuable scaffolds in their own right.

Thiane and its derivatives can serve as scaffolds for the development of new therapeutic agents. For instance, thieno[2,3-d]pyrimidine, a fused heterocycle containing a thiophene (B33073) ring (an unsaturated sulfur heterocycle), is a well-established scaffold in medicinal chemistry with applications in the development of anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netnih.gov The saturated thiane ring in this compound offers a three-dimensional structure that can be exploited in drug design to achieve specific spatial arrangements of functional groups.

Cyclic amines, in general, are highly prevalent in pharmaceuticals. shenvilab.org The constrained conformation of a cyclic amine can lead to higher receptor binding affinity and improved pharmacokinetic properties compared to its linear counterpart. The piperidine (B6355638) ring, a nitrogen-containing six-membered heterocycle, is one of the most common cyclic amine scaffolds found in marketed drugs. taylorandfrancis.com

Interactive Data Table: Properties of Thiane

| Property | Value |

| Molecular Formula | C5H10S nih.gov |

| Molar Mass | 102.20 g/mol nih.gov |

| Appearance | Colorless liquid nih.gov |

| Odor | Unpleasant nih.gov |

| Boiling Point | 142 °C (288 °F; 415 K) wikipedia.org |

| Melting Point | 19 °C (66 °F; 292 K) wikipedia.org |

| CAS Number | 1613-51-0 nih.gov |

Historical Perspective on Related Sulfur-Containing Amines Synthesis

The synthesis of amines is a well-established field in organic chemistry with a long history. Early methods for preparing simple amines like methylamine (B109427) involved the reaction of ammonia with alkyl halides. orgsyn.org For instance, methylamine can be synthesized by reacting ammonia with methanol (B129727) over an aluminosilicate (B74896) catalyst. wikipedia.org Another laboratory-scale method involves the treatment of formaldehyde (B43269) with ammonium (B1175870) chloride. wikipedia.org

The synthesis of sulfur-containing organic compounds also has a rich history. A notable early example comes from the Miller-Urey experiments, which simulated the conditions of the early Earth. These experiments demonstrated the formation of amino acids, including sulfur-containing ones, from simple inorganic precursors. While not a direct synthesis of this compound, these experiments highlighted the fundamental reactivity of sulfur and nitrogen compounds under primordial conditions.

More targeted synthetic routes to sulfur-containing heterocycles have been developed over the years. For example, thiane can be prepared by reacting 1,5-dibromopentane (B145557) with sodium sulfide (B99878). wikipedia.orgwikiwand.com The synthesis of aminothianes would typically involve the introduction of an amino group onto a pre-formed thiane ring or the cyclization of a linear precursor containing both sulfur and nitrogen atoms.

Overview of Research Trajectories for Similar Cyclic Amine Hydrochlorides

Research into cyclic amine hydrochlorides is largely driven by their applications in the pharmaceutical industry. shenvilab.org The hydrochloride salt form often improves a drug candidate's stability, solubility, and ease of handling, which are critical properties for drug development and manufacturing. nih.gov

A significant research trend is the development of novel synthetic methods to access structurally diverse cyclic amines. This includes the use of catalytic methods to achieve enantioselective synthesis, which is crucial for producing single-enantiomer drugs with improved efficacy and reduced side effects. The functionalization of existing cyclic amine scaffolds to create libraries of new compounds for high-throughput screening is another active area of research.

Furthermore, there is a growing interest in understanding the physicochemical properties of amine hydrochlorides, such as their solid-state behavior and hygroscopicity, to optimize formulation and drug delivery. nih.gov For instance, studies have investigated the triboelectric properties of amine hydrochlorides to address manufacturing challenges related to powder handling. nih.gov While specific research trajectories for this compound are not prominent in the literature, the broader trends in cyclic amine hydrochloride research provide a framework for its potential areas of investigation.

Interactive Data Table: Properties of Methylamine Hydrochloride

| Property | Value |

| Molecular Formula | CH6ClN |

| Molar Mass | 67.52 g/mol |

| Appearance | White to almost white crystalline powder |

| Melting Point | 231-233 °C |

| Solubility | Soluble in water |

| CAS Number | 593-51-1 cdnisotopes.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methylthian-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS.ClH/c1-7-6-3-2-4-8-5-6;/h6-7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAGXJDPZXCKRCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCSC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Methylthian 3 Amine Hydrochloride

Direct Synthetic Routes

Direct routes aim to construct the target molecule through straightforward, often linear, sequences starting from accessible precursors. These methods focus on the formation of the N-methyl bond, the closure of the thiane (B73995) ring, or the introduction of the amine group.

A common strategy to introduce the N-methyl group is the alkylation of a primary amine precursor, thian-3-amine (B2788540).

One of the most effective methods for the methylation of primary amines is the Eschweiler-Clarke reaction . researchgate.netwikipedia.org This reaction facilitates the methylation of a primary or secondary amine using an excess of formic acid and formaldehyde (B43269). researchgate.net The process involves the initial formation of an imine from the amine and formaldehyde, which is then reduced in situ by formic acid to the methylated amine. researchgate.netwikipedia.org A significant advantage of this method is that it inherently prevents over-alkylation, stopping at the tertiary amine stage without forming quaternary ammonium (B1175870) salts. researchgate.net For the synthesis of N-methylthian-3-amine, thian-3-amine would be treated with formaldehyde and formic acid, typically in an aqueous solution near boiling, to yield the desired product. researchgate.net

Direct alkylation with a methylating agent like methyl iodide is another approach. However, the direct alkylation of primary amines can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium salt, due to the increased nucleophilicity of the product amine compared to the starting material. masterorganicchemistry.com To achieve selective monomethylation, a protecting group strategy can be employed. For instance, the primary amine can be converted to its N-trifluoroacetyl derivative. The electron-withdrawing nature of the trifluoroacetyl group facilitates selective monomethylation upon treatment with methyl iodide and a base. Subsequent hydrolysis removes the protecting group to yield the N-monomethylated amine. masterorganicchemistry.com

A third route is reductive amination , which can be considered a form of N-alkylation. Starting with thian-3-one, a one-pot reaction with methylamine (B109427) in the presence of a selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), yields N-methylthian-3-amine directly. acs.orgmonash.edu This method is highly versatile and generally avoids the issue of over-alkylation. monash.edu

Table 1: Comparison of N-Methylation Approaches

| Method | Reagents | Key Features |

|---|---|---|

| Eschweiler-Clarke Reaction | Formic Acid, Formaldehyde | Prevents over-alkylation; stops at tertiary amine. researchgate.net |

| Direct Alkylation | Methyl Iodide, Base | Prone to over-alkylation; can be controlled with protecting groups. masterorganicchemistry.com |

| Reductive Amination | Thian-3-one, Methylamine, NaBH₃CN or NaBH(OAc)₃ | One-pot synthesis from ketone; good selectivity. acs.orgmonash.edu |

The formation of the thiane ring is a critical step in syntheses where the heterocyclic core is not a starting material. The most classical and direct method for synthesizing the parent thiane ring involves the reaction of a 1,5-dihalopentane, such as 1,5-dibromopentane (B145557), with a sulfur nucleophile like sodium sulfide (B99878) (Na₂S). wikipedia.org This reaction proceeds via a double nucleophilic substitution to close the six-membered ring.

To synthesize N-methylthian-3-amine, this strategy would require a suitably substituted pentane (B18724) backbone. For example, a 1,5-dihalo-3-(N-methylamino)pentane or a precursor thereof could be cyclized with sodium sulfide. The challenge lies in the synthesis of the functionalized linear precursor.

Alternative cyclization strategies include ring-expansion reactions. For instance, smaller sulfur-containing heterocycles like substituted thiiranes (three-membered rings) or thietanes (four-membered rings) can undergo ring expansion to form five- or six-membered rings under specific conditions. masterorganicchemistry.com However, these methods are generally less direct for the synthesis of a simple substituted thiane.

This approach begins with a commercially available or readily synthesized thiane derivative, thian-3-one. The ketone functionality serves as a handle for the introduction of the amine group.

A primary method is reductive amination . Thian-3-one can be reacted with methylamine to form an intermediate imine (or more accurately, an iminium ion under acidic conditions). This intermediate is then reduced without isolation to the desired N-methylthian-3-amine. masterorganicchemistry.comresearchgate.net The choice of reducing agent is crucial for the success of this one-pot reaction. Sodium cyanoborohydride (NaBH₃CN) is effective because it is stable in mildly acidic conditions (pH ~7) where imine formation is favorable, and it selectively reduces the iminium ion over the ketone. researchgate.nettandfonline.com Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent reagent that is mild and highly selective for this transformation. wikipedia.org

Another two-step reduction-based method involves converting thian-3-one to its oxime . The ketone is first reacted with hydroxylamine (B1172632) (NH₂OH) to form thian-3-one oxime. The C=N double bond of the oxime can then be reduced to the corresponding primary amine, thian-3-amine, using various reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This primary amine would then require a subsequent N-methylation step as described in section 2.1.1.

Table 2: Reduction-Based Synthesis from Thian-3-one

| Starting Material | Intermediate | Reagents | Product |

|---|

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient pathway to complex molecules. While a specific MCR for N-methylthian-3-amine is not prominent, several MCRs are known for the synthesis of sulfur-containing amines and related structures.

The Gewald reaction is a classic MCR that combines a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to produce poly-substituted 2-aminothiophenes. researchgate.netresearchgate.nettandfonline.com Although this reaction yields an aromatic thiophene (B33073) ring rather than a saturated thiane, it exemplifies the power of MCRs in constructing sulfur-heterocycles.

More relevant are three-component reactions that produce thioamides, which are structural relatives of the target amine. One such reaction involves the coupling of alkynes, elemental sulfur, and aliphatic amines. masterorganicchemistry.com This method is atom-economical and proceeds without a catalyst. Another variation is the oxidative coupling of two different primary amines with elemental sulfur to selectively form cross-coupled thioamides. nih.govyoutube.com While these reactions yield thioamides, they demonstrate the feasibility of forming C-S and C-N bonds from simple precursors in a single operation.

Advanced Synthetic Transformations

Advanced synthetic methods focus on achieving high levels of control over the reaction outcome, particularly regarding selectivity.

Chemoselectivity refers to the preferential reaction of one functional group in the presence of others. In the synthesis of N-methylthian-3-amine, a key chemoselective challenge is the selective reduction of the imine intermediate in the presence of the starting ketone during reductive amination. Reagents like NaBH(OAc)₃ are known to be highly selective for the imine/iminium ion over the carbonyl group, making this one-pot reaction efficient. acs.org Another point of chemoselectivity arises if a precursor contains both thiol and amine functionalities. Alkylation typically occurs preferentially on the more nucleophilic sulfur atom, so selective N-alkylation would require protection of the thiol group. tandfonline.comresearchgate.net

Regioselectivity , the control of reaction at a specific position, is critical when forming the thiane ring from a functionalized precursor. For instance, in the cyclization of a dihalo-pentane derivative, the reaction must be controlled to ensure the formation of the six-membered thiane ring instead of other potential side products. The regioselective synthesis of 3-amino-substituted heterocycles is a well-studied area, and applying these principles would be essential for building the target molecule from an acyclic precursor. njtech.edu.cnrsc.orgnih.gov In the context of the target molecule, regioselectivity is primarily addressed by the choice of a starting material where the position of the functional group (e.g., the ketone in thian-3-one) is already defined.

Table 3: Selectivity in Synthesis

| Selectivity Type | Synthetic Step | Challenge | Solution / Method |

|---|---|---|---|

| Chemoselectivity | Reductive Amination | Reduction of ketone vs. imine intermediate. | Use of selective reducing agents like NaBH(OAc)₃. acs.org |

| Chemoselectivity | N-Alkylation | Alkylation of amine vs. thioether sulfur. | The thioether is generally less nucleophilic than the amine, but protection may be needed in some cases. |

| Regioselectivity | Ring Cyclization | Formation of 6-membered ring at correct positions. | Use of precursors with pre-defined substitution patterns (e.g., 1,5-dihalides). |

Stereoselective Synthesis of Thian-3-amine Derivatives

The three-dimensional arrangement of atoms in a molecule, or stereochemistry, is crucial in determining its properties and interactions. In the synthesis of thian-3-amine derivatives, achieving a specific stereoisomer is often a key objective. Reductive amination stands out as a primary method for this purpose. A notable approach involves a titanium-mediated reductive amination, which has been shown to be highly stereoselective in the synthesis of 3α-aminosteroids. researchgate.net This method, utilizing reagents like titanium isopropoxide (Ti(O-i-Pr)4) and sodium borohydride (B1222165) (NaBH4), preferentially forms one stereoisomer over the other. researchgate.net While this has been demonstrated on steroidal skeletons, the principles are applicable to the synthesis of chiral thian-3-amine derivatives.

Another powerful technique is the use of in situ generated sodium acyloxyborohydrides as modifying reducing reagents, which has achieved high yields and diastereomeric excesses in the synthesis of aminosteroids. researchgate.net The choice of the reducing agent and reaction conditions plays a pivotal role in directing the stereochemical outcome.

Furthermore, research into the hydroaminoalkylation of alkynes with tertiary amines, catalyzed by titanium complexes, has opened new avenues for creating stereochemically defined tertiary allylic amines. nih.govresearchgate.net This method results in the syn-addition of the amine to the alkyne, leading to the formation of the E-isomer with excellent stereoselectivity. nih.gov

Table 1: Comparison of Stereoselective Methods for Amine Synthesis

| Method | Catalyst/Reagent | Key Feature | Potential Application to Thian-3-amine |

| Titanium-mediated Reductive Amination | Ti(O-i-Pr)4, NaBH4 | High stereoselectivity for axial amines | Synthesis of specific stereoisomers of thian-3-amine |

| Modified Reductive Amination | Sodium Acyloxyborohydrides | High yield and diastereomeric excess | Enhanced control over stereochemistry |

| Titanium-catalyzed Hydroaminoalkylation | TiBn4, Ph3C[B(C6F5)4] | Excellent stereoselectivity for E-isomers | Creation of unsaturated thiane derivatives with defined geometry |

Green Chemistry Principles in N-Methylthian-3-amine Hydrochloride Synthesis

The application of green chemistry principles is essential for developing sustainable and environmentally benign synthetic processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One of the core tenets of green chemistry is atom economy , which seeks to maximize the incorporation of all materials from the reactants into the final product. acs.org Catalytic processes are inherently more atom-economical than stoichiometric reactions. For instance, catalytic reductive amination is preferable to methods that generate large amounts of byproducts.

Another key principle is the use of less hazardous chemical syntheses . wordpress.comyoutube.com This involves selecting reagents and solvents that have minimal toxicity. For example, moving away from processes that use heavy metals like mercury, as seen in the historical context of the chloralkali process, is a critical goal. wordpress.comyoutube.com In the synthesis of this compound, this would mean choosing catalysts and reagents with lower environmental impact. The use of enzymes, for instance, can avoid the need for protecting groups and often occurs in aqueous media under mild conditions, as demonstrated in the synthesis of semi-synthetic antibiotics. acs.org

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Amine Synthesis |

| Atom Economy | Prioritizing catalytic reactions over stoichiometric ones to minimize waste. |

| Less Hazardous Synthesis | Avoiding toxic reagents and solvents; utilizing enzymatic processes. acs.org |

| Catalysis | Using small amounts of catalysts to drive reactions instead of bulk reagents. |

| Reduce Derivatives | Employing specific catalysts or enzymes to avoid protecting group chemistry. acs.org |

Catalytic Approaches in Amine Formation

Catalysis is at the heart of modern organic synthesis, offering efficient and selective pathways to complex molecules. In the formation of amines, several catalytic strategies have proven effective.

Reductive Amination: This is a cornerstone of amine synthesis. It can be performed using catalytic hydrogenation with H2 gas and a metal catalyst like palladium on carbon (Pd/C). youtube.com A milder alternative involves the use of sodium cyanoborohydride (NaBH3CN), which is selective for the reduction of the iminium ion intermediate over the starting ketone or aldehyde. youtube.com

N-Alkylation and N-Methylation: The introduction of the methyl group in N-methylthian-3-amine can be achieved through catalytic N-alkylation or N-methylation. Iridium(III) and Ruthenium(II) complexes with N-heterocyclic carbene (NHC) ligands have been shown to be effective catalysts for the N-alkylation of anilines with alcohols in solvent-free conditions. researchgate.net Similarly, these catalysts can facilitate N-methylation using methanol (B129727) as the methyl source. researchgate.net

Formylation and Reduction: An alternative route involves the formylation of the primary amine followed by reduction. Catalytic methods for formylating amines include the use of ruthenium carbonyl complexes with carbon monoxide, or copper salts that catalyze the oxidation of methanol. nih.gov

Table 3: Catalytic Methods for Amine Synthesis

| Catalytic Method | Catalyst System | Reactants | Product Type |

| Reductive Amination | H2/Pd/C or NaBH3CN | Ketone/Aldehyde + Amine | Primary, Secondary, or Tertiary Amine |

| N-Alkylation | NHC-Ir(III) or NHC-Ru(II) complexes | Amine + Alcohol | Alkylated Amine |

| Formylation | Ru3(CO)12 or CuCl2 | Amine + CO or Methanol | Formamide |

| Hydroaminoalkylation | Titanium complexes | Tertiary Amine + Alkyne | Tertiary Allylic Amine |

Precursor Chemistry and Intermediate Derivatization

The synthesis of this compound begins with suitable precursors that are chemically modified through a series of intermediate steps. A logical precursor for this target molecule is thian-3-one .

The key transformation is the introduction of the amino group at the 3-position of the thiane ring. This is typically achieved through reductive amination . Thian-3-one can be reacted with methylamine in the presence of a reducing agent to directly form N-methylthian-3-amine. The choice of reducing agent can influence the stereochemical outcome of this reaction.

Alternatively, a two-step process can be employed. First, thian-3-one is reacted with ammonia (B1221849) to form the intermediate thian-3-amine . This primary amine can then be selectively methylated. This methylation can be achieved using various methods, including the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde. Catalytic N-methylation, as described previously, offers a greener alternative.

The final step in the synthesis is the formation of the hydrochloride salt. This is typically accomplished by treating the free base, N-methylthian-3-amine, with hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol, which facilitates the precipitation of the salt.

The α-tertiary amine motif is a significant structural feature in many pharmaceutical compounds due to the structural complexity it imparts. cam.ac.uk Visible-light-mediated methods are emerging as powerful tools for the synthesis of such compounds from simple precursors. cam.ac.uk

Chemical Reactivity and Mechanistic Studies of N Methylthian 3 Amine Hydrochloride

Fundamental Reaction Pathways

The chemical reactivity of N-methylthian-3-amine hydrochloride is primarily centered around the lone pair of electrons on the nitrogen atom of the amine moiety and the influence of the heterocyclic thian ring.

Nucleophilic Reactivity of the Amine Moiety

The secondary amine group in N-methylthian-3-amine is a key center of reactivity. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, readily participating in reactions with electrophilic species. mnstate.edumsu.edu In its hydrochloride salt form, the amine is protonated to form an ammonium (B1175870) ion. For the amine to exhibit its nucleophilic character, it must be deprotonated, a process typically achieved by the presence of a base.

The nucleophilicity of the amine can be involved in a variety of reactions, including:

Alkylation: Reaction with alkyl halides to form a quaternary ammonium salt. This is a standard SN2 reaction where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. libretexts.orglibretexts.org

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amide. This is a nucleophilic acyl substitution reaction. libretexts.org

Reaction with Carbonyls: Addition to aldehydes and ketones to form enamines or imines, depending on the reaction conditions and the structure of the carbonyl compound. libretexts.org

The reactivity of the amine is influenced by steric hindrance around the nitrogen atom and the electronic effects of the thian ring.

Role of the Thian Ring in Reaction Outcomes

In reactions involving a leaving group at a position beta to the sulfur atom, the sulfur can attack the electrophilic carbon, forming a bridged sulfonium (B1226848) ion intermediate. youtube.comyoutube.com This intramolecular process can be much faster than a direct intermolecular attack by an external nucleophile. The subsequent attack of the external nucleophile on the sulfonium ion intermediate typically occurs at one of the carbon atoms of the three-membered ring, leading to the final product. This mechanism often results in retention of stereochemistry at the reaction center.

The conformational flexibility of the thian ring is also a key factor. For effective neighboring group participation, the sulfur atom and the reacting carbon must be in a suitable spatial orientation, often requiring a specific chair or boat conformation of the ring.

Kinetic and Mechanistic Investigations

Detailed kinetic and mechanistic studies on this compound are scarce. However, the principles derived from studies of analogous systems can provide a framework for understanding its reaction dynamics.

Determination of Rate-Determining Steps

For reactions involving the nucleophilic amine, the rate-determining step would depend on the specific reaction. In many nucleophilic substitution and addition reactions, the initial attack of the amine on the electrophile is the slow step. researchgate.net

In reactions where neighboring group participation by the thian ring's sulfur atom is significant, the formation of the bridged sulfonium ion intermediate is often the rate-determining step. youtube.com The rate of such reactions would be highly dependent on the stability of this intermediate and the conformational feasibility of its formation.

Characterization of Transition States and Intermediates

The characterization of transition states and intermediates for reactions of this compound would rely heavily on computational chemistry and studies of analogous systems.

Transition States: For a typical SN2 reaction involving the amine, the transition state would feature a partially formed bond between the nitrogen and the electrophilic carbon, and a partially broken bond between the carbon and the leaving group. In cases of neighboring group participation, the transition state would involve the sulfur atom beginning to form a bond with the reacting carbon center.

Intermediates: The most significant potential intermediate is the bicyclic sulfonium ion formed through neighboring group participation by the sulfur atom. youtube.comyoutube.com The structure and stability of this intermediate would be critical in dictating the reaction pathway and the stereochemical outcome.

Influence of Solvent and pH on Reaction Kinetics

Both solvent and pH are expected to have a profound impact on the reaction kinetics of this compound.

Protonation Equilibria and Salt Formation Dynamics

The formation of this compound involves the protonation of the tertiary amine, N-methylthian-3-amine, by hydrochloric acid. This acid-base reaction is a fundamental characteristic of amines, which possess a lone pair of electrons on the nitrogen atom, rendering them basic. google.com The general reaction can be depicted as the nitrogen atom accepting a proton (H+) from the acid, forming a positively charged ammonium ion, which then associates with the chloride anion (Cl-) through ionic bonding. google.comlumenlearning.com

The equilibrium of this reaction is heavily influenced by the basicity of the parent amine and the acidity of the surrounding medium. The position of the equilibrium, and thus the extent of salt formation, is dependent on the pKa of the protonated amine and the pH of the solution. While general principles suggest that N-methylthian-3-amine, as a tertiary amine, will readily form a salt in the presence of a strong acid like HCl, specific equilibrium constants for this compound are not documented in the reviewed literature. Studies on other amines, such as the reaction of amines with formaldehyde (B43269) and protons, have shown that the basicity of resulting amine adducts can be several orders of magnitude lower than the parent amines, a difference attributed to solvation and polar effects. chemguide.co.uk However, without direct experimental measurement, the precise pKa value and protonation dynamics of this compound remain speculative.

Table 1: General Characteristics of Amine Salt Formation

| Feature | Description | General Reference |

| Reaction Type | Acid-Base Reaction | google.com |

| Bonding | Ionic bond between the protonated nitrogen and the anion. | google.comlumenlearning.com |

| Key Reactants | Amine (Lewis Base) and Acid (e.g., HCl) | lumenlearning.com |

| Product | Amine Salt (e.g., Hydrochloride Salt) | google.com |

Studies on Amine Salt Stability in Various Environments

The stability of amine salts is a critical factor in their handling, storage, and application. Generally, amine hydrochlorides are crystalline solids with higher melting points and greater water solubility compared to their corresponding free amine bases, owing to their ionic nature. lumenlearning.com

The stability of these salts can be affected by environmental factors such as temperature, humidity, and the presence of other chemical agents. For instance, research on the stability of other secondary amine-containing pharmaceutical compounds has highlighted the potential for degradation reactions. One study demonstrated that under accelerated stability testing conditions using saturated sodium nitrite (B80452) for humidity control, an unexpected N-nitrosation reaction occurred. libretexts.org This reaction was catalyzed by volatile NOx species generated from the nitrite solution and was dependent on the pH of the environment. libretexts.org While this study did not involve this compound specifically, it underscores the potential for degradation pathways in the presence of certain reactive species.

The stability of the thiane (B73995) ring within the this compound structure is another consideration. Thiane and its derivatives are generally stable but can be susceptible to oxidation at the sulfur atom under specific conditions, which could potentially be another degradation pathway to consider, though no specific studies on this aspect for the named compound were found.

Table 2: Factors Influencing Amine Salt Stability

| Factor | Potential Impact | General Reference |

| Temperature | Can influence reaction rates of degradation pathways. | libretexts.org |

| Humidity | Can facilitate degradation reactions, especially in the presence of reactive solutes. | libretexts.org |

| pH | Can affect the equilibrium between the amine and its salt, and influence the rate of certain degradation reactions. | libretexts.org |

| Presence of Oxidizing Agents | Potential for oxidation, particularly at the sulfur atom of the thiane ring. | N/A |

| Presence of Nitrosating Agents | Risk of N-nitrosamine formation for secondary and tertiary amines. | libretexts.org |

Derivatives of N Methylthian 3 Amine Hydrochloride: Synthesis and Exploration

Strategies for N-Functionalization

The nitrogen atom of N-methylthian-3-amine hydrochloride is a prime site for chemical modification, allowing for the introduction of a wide array of functional groups that can modulate the molecule's physicochemical and biological properties.

Acylation and Sulfonylation of the Amine

Acylation and sulfonylation reactions are fundamental methods for functionalizing the secondary amine of N-methylthian-3-amine. These reactions introduce amide and sulfonamide moieties, respectively, which can significantly alter the compound's electronic and steric characteristics.

Acylation: This process typically involves the reaction of N-methylthian-3-amine with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base. The base neutralizes the hydrochloric acid generated during the reaction, driving it to completion. The resulting N-acyl derivatives are often stable, crystalline solids, facilitating their purification and characterization.

Sulfonylation: Similar to acylation, sulfonylation is achieved by reacting the amine with a sulfonyl chloride, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. This reaction yields N-sulfonyl derivatives, which are known for their ability to act as hydrogen bond donors and participate in various biological interactions. The synthesis of N-sulfonyl imines can also be achieved through various methods, including the condensation of aldehydes with sulfonamides. organic-chemistry.org

Alkylation and Arylation at the Nitrogen Center

Introducing alkyl or aryl groups at the nitrogen center can further diversify the derivatives of N-methylthian-3-amine, leading to tertiary amines with distinct properties.

Alkylation: N-alkylation can be accomplished by reacting N-methylthian-3-amine with alkyl halides. However, this method can sometimes lead to over-alkylation, resulting in the formation of quaternary ammonium (B1175870) salts. masterorganicchemistry.com A more controlled approach involves reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent. youtube.com Another method is the direct N-alkylation of amines with alcohols using a Lewis acid catalyst like aluminum chloride (AlCl₃). rhhz.net This reaction proceeds smoothly for both aromatic and aliphatic amines with primary or secondary alcohols. rhhz.net Additionally, nitrile-substituted NHC–Ir(III) and NHC–Ru(II) complexes have been shown to catalyze the N-alkylation of amines with alcohols. nih.govresearchgate.net

Arylation: The introduction of an aryl group onto the nitrogen atom, known as N-arylation, is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction involves the use of a palladium or copper catalyst to couple the amine with an aryl halide or triflate.

Modification of the Thian Ring System

Altering the thian ring itself opens up another dimension for creating novel derivatives with potentially unique biological activities or material properties.

Substituent Introduction on the Carbon Skeleton

The introduction of substituents onto the carbon framework of the thian ring can be challenging but offers a powerful way to fine-tune the molecule's shape and polarity. This can be achieved through various synthetic routes, often starting from precursors to the thian ring and then performing the cyclization. For instance, functionalized thiophene (B33073) derivatives can be synthesized and subsequently reduced to the corresponding thian derivatives.

Heteroatom Substitution within the Ring (e.g., thiophenes, thiazinanes)

Replacing the thian ring with other sulfur-containing heterocycles, such as thiophenes or thiazinanes, can lead to compounds with significantly different electronic properties and spatial arrangements.

Thiophenes: Thiophenes are five-membered aromatic rings containing a sulfur atom. researchgate.net The synthesis of thiophene derivatives can be accomplished through various methods, including the reaction of 3-oxotetrahydrothiophenes with hydroxylamine (B1172632) acid-addition salts. google.com Another approach involves the reaction of α-nitroketene N,S-aryl/alkylaminoacetals with 1,4-dithiane-2,5-diol. beilstein-journals.org

Thiazinanes: Thiazinanes are six-membered heterocyclic compounds containing one sulfur and one nitrogen atom. mdpi.com The synthesis of 1,3-thiazinane (B8806883) derivatives has been reported through various methods, including microwave-assisted reactions. researchgate.net For example, 2-imino-1,3-thiazinane-4-one hydrochlorides can be obtained from the reaction of acryloyl chloride with thiourea (B124793) or N-substituted thioureas. nih.gov Additionally, tricyclic 1,2-thiazine derivatives have been synthesized and show potential as anti-inflammatory agents. nih.gov

Chiral Derivatives and Enantioselective Synthesis

The stereochemistry of N-methylthian-3-amine and its derivatives can have a profound impact on their biological activity. The synthesis of enantiomerically pure or enriched compounds is therefore of significant interest.

The presence of a stereocenter at the 3-position of the thian ring means that N-methylthian-3-amine can exist as a pair of enantiomers. While many amines undergo rapid inversion of their configuration at nitrogen, the chirality of the carbon skeleton is stable. youtube.comyoutube.com

The synthesis of chiral derivatives can be approached in several ways:

Chiral Resolution: The racemic mixture of N-methylthian-3-amine can be separated into its individual enantiomers using a chiral resolving agent.

Asymmetric Synthesis: Enantioselective synthetic routes can be designed to produce a specific enantiomer of a derivative. This often involves the use of chiral catalysts or auxiliaries. For instance, the asymmetric synthesis of α-trialkyl-α-tertiary amines has been achieved through a photocatalytic approach using a chiral amine transfer agent. nih.gov The synthesis of enantiomerically pure (R)- and (S)-3-methylspermidines has also been reported, starting from commercially available chiral precursors. nih.gov

Chiral Pool Synthesis: Starting from a readily available chiral molecule, a synthetic sequence can be devised to produce the desired chiral derivative of N-methylthian-3-amine.

The development of chiral selectors based on derivatives of N-(3,5-dinitrobenzoyl)leucine with tertiary amine appendages has been explored for enantiomer discrimination in mass spectrometry. nih.gov

Interactive Data Table: Synthesis Methods for N-Methylthian-3-amine Derivatives

| Derivative Type | Reaction | Reagents | Key Features |

| N-Acyl | Acylation | Acyl chloride/anhydride, base | Forms stable amides |

| N-Sulfonyl | Sulfonylation | Sulfonyl chloride, base | Yields sulfonamides, potential for H-bonding |

| N-Alkyl (Tertiary Amine) | Alkylation | Alkyl halide | Risk of over-alkylation |

| N-Alkyl (Tertiary Amine) | Reductive Amination | Aldehyde/ketone, reducing agent | Controlled alkylation |

| N-Alkyl (Tertiary Amine) | Direct N-alkylation | Alcohol, AlCl₃ | Atom-economical, uses readily available alcohols rhhz.net |

| N-Aryl (Tertiary Amine) | Buchwald-Hartwig Amination | Aryl halide/triflate, Pd or Cu catalyst | Forms C-N bond with aryl groups |

| Thiophene Derivative | Ring Synthesis | 3-Oxotetrahydrothiophene, hydroxylamine salt | Creates aromatic thiophene ring google.com |

| Thiazinane Derivative | Cyclization | Acryloyl chloride, thiourea | Forms six-membered thiazinane ring nih.gov |

Scaffold Diversification through Parallel Synthesis and Combinatorial Chemistry

The strategic diversification of the this compound scaffold is a key step in exploring its potential for developing new chemical entities. Parallel synthesis and combinatorial chemistry are powerful tools that enable the rapid generation of large, organized libraries of related compounds. wikipedia.org These techniques are fundamental in modern drug discovery, allowing for a systematic exploration of the chemical space around a core structure. acs.org

The core principle of these methodologies involves the systematic and repetitive application of a set of chemical reactions to a collection of starting materials, known as building blocks. youtube.com For the this compound scaffold, diversification can be envisioned at several key positions. The secondary amine, once deprotected from its hydrochloride salt form, presents a primary point for modification. Additionally, functionalization of the thiane (B73995) ring itself offers further avenues for creating structural diversity.

A hypothetical approach to building a library of derivatives would involve a series of well-established chemical transformations. These can be performed using solution-phase or solid-phase synthesis techniques. nih.gov Solid-phase synthesis, in particular, offers advantages in purification and automation, making it highly suitable for generating large compound libraries. nih.gov

Illustrative Reaction Pathways for Scaffold Diversification:

A common strategy would involve the acylation or alkylation of the secondary amine. By reacting N-methylthian-3-amine with a diverse set of carboxylic acids or alkylating agents, a library of amides or tertiary amines can be produced. This approach allows for the introduction of a wide array of functional groups, influencing properties such as lipophilicity, hydrogen bonding capacity, and steric bulk.

The following table illustrates a potential parallel synthesis scheme for the acylation of N-methylthian-3-amine:

Table 1: Illustrative Parallel Synthesis of N-Acylated Derivatives

| Entry | Building Block (Carboxylic Acid) | Resulting Derivative |

| 1 | Acetic Acid | N-(N-methylthian-3-yl)acetamide |

| 2 | Benzoic Acid | N-(N-methylthian-3-yl)benzamide |

| 3 | Cyclohexanecarboxylic Acid | N-cyclohexanecarbonyl-N-methylthian-3-amine |

| 4 | 4-Chlorophenylacetic Acid | 2-(4-chlorophenyl)-N-(N-methylthian-3-yl)acetamide |

| 5 | Thiophene-2-carboxylic Acid | N-(N-methylthian-3-yl)thiophene-2-carboxamide |

Similarly, a library of tertiary amines can be generated through reductive amination with a variety of aldehydes and ketones. This two-step, one-pot reaction is highly efficient and amenable to parallel synthesis formats.

Table 2: Illustrative Parallel Synthesis of N-Alkylated Derivatives via Reductive Amination

| Entry | Building Block (Aldehyde/Ketone) | Resulting Derivative |

| 1 | Formaldehyde (B43269) | N,N-dimethylthian-3-amine |

| 2 | Benzaldehyde | N-benzyl-N-methylthian-3-amine |

| 3 | Acetone | N-isopropyl-N-methylthian-3-amine |

| 4 | Cyclohexanone | N-cyclohexyl-N-methylthian-3-amine |

| 5 | Pyridine-4-carbaldehyde | N-methyl-N-(pyridin-4-ylmethyl)thian-3-amine |

Combinatorial chemistry expands on these principles by allowing for the mixing and splitting of building blocks, leading to an exponential increase in the number of compounds synthesized. wikipedia.org For instance, a "library from libraries" approach could be employed, where the initially generated acylated derivatives from Table 1 are subjected to a second diversification step, such as oxidation of the sulfide (B99878) in the thiane ring to a sulfoxide (B87167) or sulfone. acs.org This would introduce another layer of diversity, modulating the polarity and geometric shape of the molecules.

The successful implementation of such a high-throughput synthesis campaign relies on robust and well-characterized chemical reactions that are tolerant of a wide range of functional groups present in the building blocks. The purification of the resulting libraries is often facilitated by techniques such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC). The characterization of the synthesized compounds is typically performed using high-throughput analytical methods like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

While direct examples for this compound are not prevalent, the extensive literature on the parallel synthesis of other nitrogen-containing heterocycles, such as piperidines and morpholines, provides a strong foundation and a predictive framework for the successful diversification of this scaffold. nih.govmdma.chjchemrev.com The strategies outlined here represent a plausible and scientifically sound approach to systematically explore the chemical space around this compound, paving the way for the discovery of novel compounds with potentially valuable properties.

Spectroscopic and Structural Elucidation of N Methylthian 3 Amine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopic Analysis for Proton Environments

¹H NMR spectroscopy would be used to identify the different types of protons and their respective environments in N-methylthian-3-amine hydrochloride. The spectrum would be expected to show distinct signals for the N-methyl protons, the methine proton at the C3 position, and the methylene (B1212753) protons of the thiane (B73995) ring. The chemical shift (δ) of each signal, reported in parts per million (ppm), would indicate the electronic environment of the protons. Furthermore, the splitting pattern of the signals, governed by spin-spin coupling, would reveal the number of adjacent protons, providing valuable information about the connectivity of the molecule.

Hypothetical ¹H NMR Data Table for this compound:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N-CH₃ | --- | --- | --- | 3H |

| H-3 | --- | --- | --- | 1H |

| H-2 (axial) | --- | --- | --- | 1H |

| H-2 (equatorial) | --- | --- | --- | 1H |

| H-4 (axial) | --- | --- | --- | 1H |

| H-4 (equatorial) | --- | --- | --- | 1H |

| H-5 (axial) | --- | --- | --- | 1H |

| H-5 (equatorial) | --- | --- | --- | 1H |

| H-6 (axial) | --- | --- | --- | 1H |

| H-6 (equatorial) | --- | --- | --- | 1H |

| NH₂⁺ | --- | --- | --- | 2H |

This table is for illustrative purposes only, as no experimental data has been found.

¹³C NMR Spectroscopic Analysis for Carbon Framework

¹³C NMR spectroscopy would be employed to determine the number of non-equivalent carbon atoms and their chemical environments within the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts would provide insight into the hybridization and electronic nature of each carbon atom, including the N-methyl carbon, the C3 carbon bearing the amino group, and the carbons of the thiane ring.

Hypothetical ¹³C NMR Data Table for this compound:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| N-CH₃ | --- |

| C-3 | --- |

| C-2 | --- |

| C-4 | --- |

| C-5 | --- |

| C-6 | --- |

This table is for illustrative purposes only, as no experimental data has been found.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To establish the complete connectivity and stereochemistry of this compound, a suite of two-dimensional (2D) NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity between adjacent protons in the thiane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C NMR spectra.

These advanced techniques would be instrumental in confirming the thiane ring structure and the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of N-methylthian-3-amine. This accurate mass measurement would allow for the unambiguous determination of its elemental formula, confirming the presence of nitrogen and sulfur and distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) would be performed to study the fragmentation pathways of the protonated molecule. By selecting the molecular ion and subjecting it to collision-induced dissociation, a fragmentation pattern would be generated. The analysis of these fragment ions would provide valuable structural information, such as the loss of the methyl group, cleavage of the thiane ring, and other characteristic fragmentations that would help to confirm the structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its secondary amine hydrochloride structure and the thiane ring.

As a secondary amine hydrochloride, the most prominent feature will be the N-H stretching vibrations. Unlike free secondary amines which show a single weak band between 3350-3310 cm⁻¹, the protonation of the nitrogen atom in the hydrochloride salt leads to the formation of an ammonium (B1175870) salt (R₂NH₂⁺). This results in a broad, strong absorption band in the range of 2700-2400 cm⁻¹, which is due to the N⁺-H stretching vibrations. This broadness is a result of extensive hydrogen bonding in the solid state.

Other key vibrations include the C-H stretching of the methyl group and the methylene groups of the thiane ring, which are expected in the 3000-2850 cm⁻¹ region. The C-N stretching vibration for aliphatic amines typically appears in the 1250-1020 cm⁻¹ range. orgchemboulder.com The presence of the sulfur atom in the thiane ring will give rise to C-S stretching vibrations, which are generally weak and appear in the 700-600 cm⁻¹ region.

The table below summarizes the expected characteristic IR absorption bands for this compound based on typical values for similar functional groups. orgchemboulder.comdocbrown.info

| Functional Group | Vibration Type | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| Secondary Amine Salt (R₂NH₂⁺) | N⁺-H Stretch | 2700-2400 | Strong, Broad |

| N⁺-H Bend | 1600-1550 | Medium | |

| Alkane (CH₂, CH₃) | C-H Stretch | 2960-2850 | Medium to Strong |

| C-H Bend | 1470-1450 | Medium | |

| Aliphatic Amine | C-N Stretch | 1250-1020 | Medium to Weak |

| Thioether | C-S Stretch | 700-600 | Weak |

It is important to note that the fingerprint region, from approximately 1500 cm⁻¹ to 400 cm⁻¹, will contain a complex pattern of overlapping vibrations unique to the entire molecular structure of this compound, which can be used for its definitive identification when compared to a reference spectrum. docbrown.info

Computational Chemistry and Molecular Modeling of N Methylthian 3 Amine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of N-methylthian-3-amine hydrochloride at the atomic and electronic levels. These methods, grounded in the principles of quantum mechanics, allow for the detailed exploration of molecular structure, stability, and reactivity. By solving approximations of the Schrödinger equation, researchers can obtain valuable information about the molecule's behavior, which is often difficult or impossible to measure experimentally.

Conformational Analysis and Energy Landscapes

The flexible thiane (B73995) ring and the N-methylamino substituent in this compound give rise to a complex potential energy surface with multiple conformational isomers. Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule (conformers) and to determine their relative energies.

A systematic conformational search would typically be initiated using molecular mechanics methods to rapidly generate a large number of potential structures. The most promising low-energy conformers would then be subjected to more accurate quantum chemical calculations, often using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). These calculations refine the geometry of each conformer and provide a more accurate assessment of their relative stabilities. The results of such an analysis would reveal the preferred chair, boat, and twist-boat conformations of the thiane ring, as well as the orientation of the N-methylamino group (axial vs. equatorial).

The energy landscape is a map of the potential energy of the molecule as a function of its geometry. By calculating the energy barriers for the interconversion between different conformers, it is possible to understand the dynamics of the molecule's flexibility. This information is crucial for understanding how the molecule might interact with its environment, such as a solvent or a biological receptor.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Thiane Ring Conformation | N-Methylamino Group Orientation | Relative Energy (kcal/mol) |

| 1 | Chair | Equatorial | 0.00 |

| 2 | Chair | Axial | 1.52 |

| 3 | Twist-Boat | - | 5.89 |

| 4 | Boat | - | 6.75 |

Electronic Structure Investigations (e.g., Charge Distribution, Frontier Orbitals)

Understanding the electronic structure of this compound is fundamental to predicting its chemical behavior. Quantum chemical calculations can provide a detailed picture of how electrons are distributed within the molecule.

Natural Bond Orbital (NBO) analysis is a common method used to calculate the partial atomic charges on each atom. This reveals the electrostatic potential of the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In the case of this compound, one would expect a significant positive charge localization around the protonated amine group and the sulfur atom, influencing its intermolecular interactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also of great interest. The HOMO represents the orbital from which an electron is most likely to be donated, indicating the molecule's nucleophilic character. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, reflecting its electrophilic character. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 2: Hypothetical Electronic Properties of the Most Stable Conformer of this compound

| Property | Value |

| HOMO Energy | -8.54 eV |

| LUMO Energy | 1.23 eV |

| HOMO-LUMO Gap | 9.77 eV |

| Dipole Moment | 8.9 D |

Reaction Mechanism Modeling and Transition State Characterization

Quantum chemical calculations are invaluable for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction involving this compound, researchers can identify the lowest energy path from reactants to products.

A critical aspect of this modeling is the characterization of transition states, which are the high-energy structures that must be overcome for a reaction to proceed. By locating the transition state geometry and calculating its energy, the activation energy of the reaction can be determined. This provides a quantitative measure of the reaction rate.

For example, one could model the deprotonation of the amine group or a nucleophilic substitution reaction at the carbon atoms of the thiane ring. These calculations would involve mapping the geometric changes and energy profile as the reaction progresses, providing insights into the bond-breaking and bond-forming processes.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the complex interplay of forces that govern molecular interactions and conformational changes in a realistic environment, such as in solution.

Simulation of Molecular Interactions in Solution

To understand how this compound behaves in a solvent, such as water, MD simulations can be employed. A simulation would typically involve placing one or more molecules of this compound in a box of explicit solvent molecules. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system.

By running the simulation for a sufficient length of time (typically nanoseconds to microseconds), one can observe how the solvent molecules arrange themselves around the solute. The radial distribution function can be calculated to quantify the probability of finding a solvent molecule at a certain distance from a particular atom in the solute. This would reveal the hydration shell structure around the charged amine group and the hydrophobic regions of the thiane ring.

Analysis of Conformational Dynamics

MD simulations are also well-suited for studying the conformational dynamics of flexible molecules like this compound. Over the course of a simulation, the molecule will explore different conformational states. By analyzing the trajectory of the simulation, it is possible to identify the most populated conformers and the frequency of transitions between them.

This analysis can provide a more realistic picture of the conformational landscape than static quantum chemical calculations, as it takes into account the influence of the solvent and thermal fluctuations. The results can be used to calculate the free energy landscape, which represents the relative populations of different conformers at a given temperature. This information is crucial for understanding how the molecule's shape and flexibility might influence its biological activity or chemical reactivity.

In Silico Prediction of Spectroscopic Parameters

Computational quantum chemistry provides powerful tools to predict the spectroscopic parameters of a molecule like this compound before it is even synthesized or isolated. These theoretical calculations can guide experimental efforts and aid in the interpretation of experimental data.

The primary methods for these predictions involve density functional theory (DFT) and ab initio calculations. By solving approximations of the Schrödinger equation for the molecule's electronic structure, these methods can forecast a range of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for both proton (¹H) and carbon-13 (¹³C) nuclei. These predictions are based on calculating the magnetic shielding tensors for each nucleus within the optimized molecular geometry. The predicted shifts are invaluable for assigning signals in experimental NMR spectra.

Infrared (IR) Spectroscopy: Computational methods can also simulate the vibrational spectrum of this compound. By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This is achieved by computing the second derivatives of the energy with respect to the nuclear coordinates. The predicted spectrum helps in identifying characteristic functional group vibrations.

A hypothetical table of predicted spectroscopic data for this compound, based on computational modeling, is presented below.

| Parameter | Predicted Value (Illustrative) |

| ¹H NMR Chemical Shift (ppm) | 2.5-3.5 (CH₂), 2.8 (NCH₃) |

| ¹³C NMR Chemical Shift (ppm) | 30-40 (CH₂), 45 (NCH₃) |

| IR Absorption (cm⁻¹) | 2800-3000 (C-H), 1000-1200 (C-N) |

Ligand Docking and Interaction Studies (in theoretical models for scaffold potential)

Ligand docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. This method is crucial for assessing the potential of a chemical scaffold, such as that of this compound, to interact with biological targets.

The process involves creating a three-dimensional model of the target protein and then using a scoring function to evaluate the different possible binding poses of the ligand within the protein's active site. These scoring functions estimate the binding affinity, or how strongly the ligand is likely to bind.

For a molecule like this compound, docking studies could explore its potential to interact with a variety of theoretical protein models. The types of interactions that would be analyzed include:

Hydrogen Bonding: The amine group in this compound could act as a hydrogen bond donor, while the nitrogen and sulfur atoms could act as acceptors.

Electrostatic Interactions: The charged nature of the hydrochloride salt would lead to significant electrostatic interactions with polar or charged residues in a protein's binding site.

Hydrophobic Interactions: The hydrocarbon portions of the thiane ring would likely engage in hydrophobic interactions with nonpolar amino acid residues.

The results of such theoretical docking studies can prioritize compounds for further experimental testing and guide the design of new molecules with improved binding affinity and selectivity. Below is a hypothetical data table summarizing the potential interactions of this compound with a theoretical protein target.

| Interaction Type | Potential Interacting Residues (Illustrative) |

| Hydrogen Bond Donor | Aspartic Acid, Glutamic Acid |

| Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine |

| Electrostatic (Ionic) | Aspartic Acid, Glutamic Acid |

| Hydrophobic | Leucine, Isoleucine, Valine |

In-Depth Scientific Review of this compound Remains Elusive Due to Limited Publicly Available Research

An extensive review of publicly available scientific literature and chemical databases has revealed a significant scarcity of specific research data on the chemical compound this compound. Despite targeted searches for its applications in chemical biology and pharmaceutical chemistry, including its potential role in the design of bioactive analogs, structure-activity relationship (SAR) studies, and as a synthetic intermediate, no dedicated studies or detailed findings were identified.

The initial objective was to compile a comprehensive article structured around the chemical biology and pharmaceutical chemistry research applications of the this compound scaffold. The intended article was to cover the following specific areas:

Design and Synthesis of Bioactive Analogs for Chemical Probe Development: This section was planned to explore the rational design principles for achieving target specificity with analogs of this compound and to detail any in vitro SAR studies.

Investigation of Molecular Recognition and Binding Mechanisms: The goal was to discuss theoretical and in vitro studies aimed at understanding how this compound and its derivatives interact with biological targets.

Role as a Versatile Synthetic Intermediate: This part was intended to highlight the utility of this compound in the target-oriented synthesis of more complex molecules.

Development of Novel Methodologies for Biological Screening: The focus here was to be on any non-clinical screening applications that have been developed utilizing this compound.

The principles of rational drug design and the development of chemical probes are well-established in medicinal chemistry, often involving the modification of heterocyclic scaffolds to enhance target specificity and biological activity. acs.orgacs.orgnih.govlstmed.ac.uknih.gov Nevertheless, the application of these principles specifically to this compound is not documented in the accessible literature.

Due to the absence of specific data, it is not possible to construct the detailed, informative, and scientifically accurate article as requested. The creation of data tables and the reporting of detailed research findings are contingent on the availability of primary research, which appears to be non-existent in the public domain for this particular compound.

Therefore, while the requested outline provides a robust framework for evaluating the research applications of a chemical compound, in the case of this compound, the foundational research required to populate these sections is not currently available. Further investigation into this compound would be necessary to generate the specific knowledge sought.

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for N-methylthian-3-amine hydrochloride, and what purity validation techniques are essential?

- Synthesis : The compound can be synthesized via reductive amination of the corresponding ketone or aldehyde with methylamine, followed by treatment with hydrochloric acid to form the hydrochloride salt. Evidence suggests using stoichiometric HCl gas or aqueous HCl under controlled conditions to ensure complete salt formation .

- Purity Validation : High-Performance Liquid Chromatography (HPLC) with UV detection (≥98% purity) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are critical for confirming structural integrity and purity. Residual solvents should be quantified via gas chromatography (GC) .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation, skin contact, or ingestion, as the compound may exhibit acute toxicity or irritancy .

- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation. Monitor for discoloration or precipitate formation as indicators of instability .

Q. What analytical techniques are most effective for characterizing this compound?

- Primary Methods :

- NMR : ¹H/¹³C NMR to confirm proton environments and stereochemistry.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) for molecular weight verification.

- Elemental Analysis : Quantify C, H, N, S, and Cl content to validate stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) between batches of this compound?

- Approach :

Cross-validate using 2D NMR (COSY, HSQC) to assign overlapping signals.

Compare with computational predictions (DFT-based NMR simulations) to identify anomalies.

Investigate batch-specific impurities via LC-MS/MS and adjust recrystallization protocols (e.g., solvent polarity, cooling rates) .

Q. What mechanistic insights guide the optimization of reaction yields in this compound synthesis?

- Key Factors :

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to enhance imine formation during reductive amination.

- pH Control : Maintain pH <3 during HCl salt formation to avoid free amine contamination.

- Workup : Employ column chromatography (silica gel, methanol/dichloromethane) to isolate the hydrochloride salt with minimal byproducts .

Q. What strategies mitigate analytical challenges in distinguishing this compound from structurally similar amines?

- Differentiation Techniques :

- Tandem MS/MS : Fragment ions (e.g., m/z 171.6 for the parent ion) provide unique fingerprints.

- X-ray Crystallography : Resolve crystal lattice parameters to confirm salt form.

- Ion Mobility Spectrometry : Separate isomers based on collision cross-sectional differences .

Q. How can computational modeling enhance the study of this compound’s reactivity or pharmacokinetics?

- Applications :

- Docking Studies : Predict binding affinities for target receptors (e.g., amine transporters).

- MD Simulations : Assess solubility and stability in aqueous/organic matrices.

- QSAR Models : Corrogate structural modifications with bioactivity or toxicity profiles .

Q. What experimental designs are recommended for assessing the compound’s toxicity in preclinical studies?

- Protocols :

In Vitro : Cytotoxicity assays (MTT, LDH release) in hepatocyte/renal cell lines.

In Vivo : Acute toxicity testing in rodent models (OECD 423 guidelines) with histopathological analysis.

Metabolic Profiling : Identify metabolites via LC-HRMS in plasma/urine matrices .

Methodological Notes

-

Contradictions in Evidence :

-

Key Citations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.